Buta-2,3-dienoic acid

Allene reduction Regioselectivity Zinc–copper couple

Buta-2,3-dienoic acid (2,3-butadienoic acid) is the simplest allenoic acid, characterized by a cumulated diene system (–C=C=CH–) conjugated directly to a carboxylic acid group. This unique bonding arrangement imparts axial chirality and a distinct electrophilic reactivity profile that differentiates it from isomeric alkene (e.g., crotonic acid) and alkyne (e.g., but-2-ynoic acid) carboxylic acids.

Molecular Formula C4H4O2
Molecular Weight 84.074
CAS No. 5732-10-5
Cat. No. B2842939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButa-2,3-dienoic acid
CAS5732-10-5
Molecular FormulaC4H4O2
Molecular Weight84.074
Structural Identifiers
SMILESC=C[CH+]C(=O)[O-]
InChIInChI=1S/C4H4O2/c1-2-3-4(5)6/h2-3H,1H2
InChIKeyBZYFSQTXMFJOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buta-2,3-dienoic Acid (CAS 5732-10-5): A Structurally Distinct C₄ Unsaturated Carboxylic Acid for Specialized Organic Synthesis


Buta-2,3-dienoic acid (2,3-butadienoic acid) is the simplest allenoic acid, characterized by a cumulated diene system (–C=C=CH–) conjugated directly to a carboxylic acid group . This unique bonding arrangement imparts axial chirality and a distinct electrophilic reactivity profile that differentiates it from isomeric alkene (e.g., crotonic acid) and alkyne (e.g., but-2-ynoic acid) carboxylic acids. The compound serves as a versatile C₄ building block in cycloaddition, reduction, and carboxylation chemistries, enabling transformations inaccessible to conventional α,β-unsaturated acids .

Why Generic C₄ Unsaturated Acids Cannot Substitute for Buta-2,3-dienoic Acid in Regio- and Stereoselective Transformations


The allene moiety in buta-2,3-dienoic acid imposes a fundamentally different electronic structure compared to its alkene and alkyne isomers. The central sp-hybridized carbon of the cumulated diene system creates orthogonal π-bonds, enabling unique regioselectivity in nucleophilic additions and pericyclic reactions that cannot be replicated by crotonic acid (but-2-enoic acid) or but-2-ynoic acid . In Diels–Alder cycloadditions, allenoic acid derivatives exhibit catalyst-controlled exo/endo diastereoselectivity and near-perfect chirality transfer, properties absent in conventional acrylic or crotonic acid dienophiles . For procurement decisions, substituting a generic α,β-unsaturated acid for buta-2,3-dienoic acid will result in divergent regiochemical outcomes, loss of axial chirality transfer capability, and fundamentally altered cycloaddition stereochemistry.

Quantitative Differentiation Evidence for Buta-2,3-dienoic Acid Versus Comparator Compounds


Reduction Regioselectivity: Buta-2,3-dienoic Acid vs. Buta-2,3-dien-1-ol with Zn–Cu Couple

Under identical Zn–Cu reduction conditions, buta-2,3-dienoic acid (R¹ = CO₂H) displays markedly different regioselectivity compared to the corresponding alcohol (R¹ = CH₂OH). The carboxylic acid substrate yields predominantly the terminal alkene product, while the alcohol produces a mixture of all three possible alkenes. This demonstrates that the electron-withdrawing carboxyl group directs the initial reduction to the more electrophilic double bond of the allene system .

Allene reduction Regioselectivity Zinc–copper couple Electrophilic addition

Diels–Alder Diastereoselectivity: Allenoic Acid Derivatives Enable Exquisite Endo/Exo Control Unavailable with Simple Acrylic Dienophiles

Allenoic acid derivatives undergo Lewis acid-mediated Diels–Alder reactions with 1,3-cyclopentadienes to produce bicyclo[2.2.1]heptenes with an exocyclic double bond. The stereochemical outcome is governed by both the allene substitution pattern and the Lewis acid catalyst: cyclic allenoic derivatives (lactams, lactones) give exo-selective cycloaddition with Eu(fod)₃, while acyclic derivatives favor endo-products with EtAlCl₂. Crucially, the chirality transfer from the axially chiral allene to the cycloadduct is reported as 'close to perfect' . In contrast, analogous Diels–Alder reactions of acrylic acid or crotonic acid with cyclopentadiene lack this level of catalyst-switchable diastereodivergence and do not involve axial-to-central chirality transfer.

Diels–Alder cycloaddition Diastereoselectivity Lewis acid catalysis Axial chirality transfer

Electrochemical Carboxylation Regioselectivity: 2,3-Allenoic Acids vs. Propargylic Carboxylic Acids

In nickel-catalyzed electrochemical carboxylation of propargylic esters with CO₂, the reaction is characterized by regioselective formation of 2,3-allenoic acids rather than the isomeric propargylic carboxylic acids. This represents a formal differentiation between allenoic acid products and their triple-bond-containing constitutional isomers . The method provides access to mono-, di-, tri-, and tetra-substituted 2,3-allenoic acids with broad substrate scope under mild conditions, demonstrating that the allenoic acid motif is kinetically and thermodynamically favored under these catalytic conditions.

Electrochemical carboxylation CO₂ fixation Nickel catalysis Regioselectivity

High-Value Application Scenarios Where Buta-2,3-dienoic Acid Provides Differentiated Performance


Enantioselective Synthesis of Bicyclic Terpenoid Scaffolds via Chirality-Transfer Diels–Alder

Buta-2,3-dienoic acid derivatives are uniquely suited for the construction of enantiopure bicyclo[2.2.1]heptene frameworks, as demonstrated in the total synthesis of the sesquiterpenes β-santalol and 10(E)-β-santalic acid. The near-perfect axial-to-central chirality transfer in Lewis acid-catalyzed Diels–Alder reactions with cyclopentadienes enables direct access to these complex natural products without chiral auxiliaries or resolution steps . This application cannot be replicated with acrylic acid, crotonic acid, or but-2-ynoic acid, which lack the requisite axial chirality element and catalyst-switchable diastereoselectivity.

Chemoselective Reduction to Terminal Alkenes for Pharmaceutical Intermediate Synthesis

The Zn–Cu reduction of buta-2,3-dienoic acid proceeds with 80% selectivity for the terminal alkene product, a regiochemical outcome driven by the electron-withdrawing carboxyl group . This chemoselectivity is valuable for preparing β,γ-unsaturated carboxylic acid intermediates—common motifs in bioactive molecule synthesis—without the isomeric purification burden that accompanies reduction of the analogous alcohol or of but-2-ynoic acid substrates. After extended reaction times (48 h), the terminal alkene fully isomerizes to the thermodynamically favored E-alkene, providing an additional dimension of product control.

CO₂ Fixation Routes to Substituted Allenoic Acid Libraries

The nickel-catalyzed electrochemical carboxylation methodology provides regioselective access to 2,3-allenoic acids from propargylic esters and CO₂, enabling the construction of diverse allenoic acid libraries under mild, sustainable conditions . For procurement, buta-2,3-dienoic acid serves as both the analytical reference standard and the simplest scaffold for structure–activity relationship studies of allenoic acid-containing bioactive compounds, such as the hypolipidemic 4-aryl-substituted buta-2,3-dienoic acids described in patent literature.

Hypolipidemic Agent Development: The Allenoic Acid Pharmacophore

4-Aryl-substituted buta-2,3-dienoic acids have been patented as hypolipidemic and anti-inflammatory agents, with in vivo efficacy demonstrated in rat models at oral doses of 10–50 mg/kg/day for cholesterol and triglyceride reduction . The parent buta-2,3-dienoic acid is the essential starting material for synthesizing these substituted analogs, and its unique allene pharmacophore cannot be replaced by aryl-substituted acrylic or crotonic acid derivatives without loss of the biological activity associated with the cumulated diene system.

Quote Request

Request a Quote for Buta-2,3-dienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.